molecular formula C14H8ClNO2S B2933611 1-(2-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one CAS No. 877811-82-0

1-(2-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Cat. No.: B2933611
CAS No.: 877811-82-0
M. Wt: 289.73
InChI Key: RXCGDSDHIDWEOA-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound that features a benzothiazole ring fused with a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminothiophenol under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted benzothiazoles .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is unique due to its combined structural features of both the chlorobenzoyl and benzothiazole moieties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2-chlorobenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCGDSDHIDWEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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